![molecular formula C24H18N2 B1662088 N,9-diphenyl-9H-carbazol-3-amine CAS No. 894791-43-6](/img/structure/B1662088.png)
N,9-diphenyl-9H-carbazol-3-amine
Overview
Description
N,9-diphenyl-9H-carbazol-3-amine (DPCA) is an organic compound that belongs to the carbazole family. It is a heterocyclic aromatic amine with a molecular formula of C17H13N. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has a melting point of 65-66 °C and a boiling point of 306 °C. It is used in a variety of scientific research applications, including organic synthesis, chemical biology, and pharmacology.
Scientific Research Applications
Optoelectronic Devices
N,9-diphenyl-9H-carbazol-3-amine: is a derivative of polycarbazole, which exhibits excellent optoelectronic properties. This compound is utilized in the development of nanodevices , rechargeable batteries , and electrochemical transistors due to its high charge carrier mobility and morphological stability . The ability to electropolymerize carbazole moieties into poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives further enhances its applications in this field.
Photovoltaic Cells
The photovoltaic industry benefits from the use of N,9-diphenyl-9H-carbazol-3-amine in the fabrication of dye-sensitized solar cells . When combined with titanium dioxide (TiO2), it acts as an efficient charge transporting material, improving the overall efficiency of solar cells .
Organic Light-Emitting Diodes (OLEDs)
In the realm of display technology, N,9-diphenyl-9H-carbazol-3-amine plays a crucial role in the production of white organic LEDs . Its excellent photoconductive properties and good thermo-gravimetric stability make it a valuable material for creating brighter and more energy-efficient screens .
Electrochemical Sensors
This compound’s electrochemical properties are exploited in the detection of biomolecules such as dopamines . It is used in proton exchange membrane capacitors and energy cells as an electrochemical electrode, providing high sensitivity and specificity in biosensing applications .
Memory Devices
N,9-diphenyl-9H-carbazol-3-amine: has shown promising potential in the development of bistable memory devices . Its incorporation into polymers like poly [N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) reveals its capability to be used in rewritable resistive memory effects, which are crucial for data storage technologies .
Organic Thin Film Transistors
The structural adaptability of N,9-diphenyl-9H-carbazol-3-amine allows for its integration into polymers used in organic thin film transistors . These devices benefit from the compound’s high electron-donating ability and photoconductivity, which contribute to improved performance and stability .
Organic Photovoltaics (OPVs)
In the field of renewable energy, N,9-diphenyl-9H-carbazol-3-amine is utilized in organic photovoltaics . Its unique optical and electronic properties enable the creation of cost-effective, lightweight, and flexible solar panels that can be used in a variety of settings .
Insulation Technologies
The insulation industry uses N,9-diphenyl-9H-carbazol-3-amine in advanced insulation technologies. Its electrical and electrochemical properties provide excellent insulation characteristics, which are essential for ensuring the safety and efficiency of electrical devices .
properties
IUPAC Name |
N,9-diphenylcarbazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRDATNLTUIPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733066 | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,9-diphenyl-9H-carbazol-3-amine | |
CAS RN |
894791-43-6 | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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